molecular formula C11H19N3 B3168002 N,N-Dimethyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine CAS No. 926225-42-5

N,N-Dimethyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine

Cat. No.: B3168002
CAS No.: 926225-42-5
M. Wt: 193.29 g/mol
InChI Key: TUUNCPPDLUENHP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine is an organic compound with a molecular formula of C11H19N3 and a molecular weight of 193.29 g/mol. It belongs to the ethylene diamine family and is characterized by a pyridine ring attached to the ethylene chain, making it a bidentate ligand capable of coordinating with metal ions. This compound is commonly used in pharmaceutical, chemical, and material sciences.

Preparation Methods

N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine can be synthesized through several methods:

    Reaction of ethylene diamine with pyridine-2-carboxylic acid or its derivatives: This method involves the reaction of ethylene diamine with pyridine-2-carboxylic acid under controlled conditions.

    Reaction of pyridine-2-amine with di-tert-butyl ethanediamine: This method involves the reaction of pyridine-2-amine with di-tert-butyl ethanediamine, followed by purification through recrystallization or column chromatography.

Chemical Reactions Analysis

N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride.

    Electrophiles: Halogens, alkyl halides.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

. Some of its applications include:

    Coordination complexes: The compound can be used as a bidentate ligand to form coordination complexes with metal ions, which can be used for catalysis, electrochemistry, and other applications.

    Pharmaceutical research:

    Material sciences: The compound can be used in the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine exerts its effects involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can participate in various chemical reactions and processes, depending on the specific metal ions and conditions involved.

Comparison with Similar Compounds

N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine can be compared with other similar compounds, such as:

    N,N’-Dimethylethylenediamine: This compound has two secondary amine functional groups and is used as a chelating diamine for the preparation of metal complexes.

    N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine: This compound is similar in structure but has additional pyridinylmethyl groups, making it a more complex ligand.

The uniqueness of N,N-Dimethyl-N’-(1-pyridin-2-ylethyl)ethane-1,2-diamine lies in its specific structure, which allows it to form stable coordination complexes with metal ions, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

N',N'-dimethyl-N-(1-pyridin-2-ylethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-10(12-8-9-14(2)3)11-6-4-5-7-13-11/h4-7,10,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUNCPPDLUENHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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